Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro-
Description
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- is a sulfonamide derivative featuring a nitro group at the 3-position of the benzene ring and a 4-methyl-substituted thiazolyl group attached to the sulfonamide nitrogen. The nitro group confers electron-withdrawing properties, while the thiazolyl moiety contributes to heterocyclic diversity, influencing solubility, reactivity, and molecular interactions .
Properties
CAS No. |
103274-49-3 |
|---|---|
Molecular Formula |
C10H9N3O4S2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H9N3O4S2/c1-7-6-18-10(11-7)12-19(16,17)9-4-2-3-8(5-9)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
QTJPTPSARYIGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 2-Aminothiazole Derivatives with 4-Nitrobenzenesulfonyl Chloride
The primary synthetic route to obtain Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- involves the sulfonylation of 2-aminothiazole derivatives with 4-nitrobenzenesulfonyl chloride under controlled conditions. This method is well-documented and widely used for synthesizing sulfonamide derivatives with various substituents on the benzene ring.
- Reactants: 2-aminothiazole (1 g, 0.00998 mol) and 4-nitrobenzenesulfonyl chloride (2.43 g, 10.978 mmol, 1.1 equiv.)
- Solvent: Distilled water (15 mL)
- Base: Sodium acetate (2.03 g, 14.97 mmol, 1.5 equiv.)
- Temperature: 80–85 °C
- Reaction Time: 4 hours
- Product Appearance: Light brown powder
- Yield: Approximately 70%
- Characterization: Melting point 168–170 °C; molecular weight 285.259 g/mol; molecular formula C9H7N3O4S2.
This reaction proceeds via nucleophilic attack of the amino group on the sulfonyl chloride, forming the sulfonamide bond. Sodium acetate acts as a base to neutralize the hydrochloric acid generated during the reaction and to maintain the reaction medium's pH.
Alkylation of N-Sulfonamides to Derive Substituted Benzenesulfonamides
Following sulfonylation, further modifications such as alkylation at the amino group can be performed to diversify the compound's structure. This step involves treating the N-sulfonamide with alkylating agents in the presence of calcium hydride and solvents like dimethylformamide (DMF) at moderate temperatures (50–55 °C) with continuous stirring.
- The reaction progress is monitored by thin-layer chromatography (TLC) using a solvent system of n-hexane and ethyl acetate (8:2).
- Upon completion, the reaction mixture is cooled, diluted with cold distilled water, and the product is isolated by filtration.
- Purification is achieved by recrystallization in absolute ethanol and/or column chromatography.
- This method yields crystalline products with high purity suitable for biological evaluation.
Synthesis via Thiazole Building Blocks and Hydrazinecarbodithioate Derivatives
An alternative route involves the synthesis of thiazole-containing sulfonamides starting from N-(5-acetyl-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide, which serves as a versatile intermediate.
- This intermediate reacts with methyl hydrazinecarbodithioate in ethanol at room temperature to yield hydrazinecarbodithioate derivatives.
- Subsequent reaction with hydrazonoyl halide derivatives in refluxing ethanol with catalytic triethylamine produces 1,3,4-thiadiazole and thiazole derivatives.
- The process involves intramolecular cyclization and elimination steps to form the final heterocyclic compounds.
- Structural confirmation is achieved through elemental analysis and spectral data (IR, NMR, MS).
While this method is more complex and tailored to synthesize fused heterocyclic systems, it demonstrates the versatility of sulfonamide-thiazole chemistry and may be adapted for specific derivatives including nitro-substituted benzenesulfonamides.
Summary Table of Key Preparation Parameters
| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Product Characteristics |
|---|---|---|---|---|---|
| Sulfonylation | 2-Aminothiazole + 4-nitrobenzenesulfonyl chloride + sodium acetate in water | 80–85 | 4 | 70 | Light brown powder, mp 168–170 °C, MW 285.259 g/mol |
| Alkylation of N-sulfonamide | N-sulfonamide + alkylating agent + CaH2 in DMF | 50–55 | ~0.5 | Variable | Crystalline, purified by recrystallization |
| Thiazole derivative synthesis | N-(5-acetyl-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide + methyl hydrazinecarbodithioate + hydrazonoyl halides | Room temp to reflux | Hours | Moderate | Confirmed by IR, NMR, MS; heterocyclic derivatives |
Analytical and Spectral Data Supporting the Preparation
- Infrared Spectroscopy (IR): Characteristic bands for sulfonamide N–H stretching (~3180–3330 cm⁻¹), aromatic C–H stretching (~3060 cm⁻¹), nitro group vibrations (~1340 and 1520 cm⁻¹), and sulfonyl S=O stretching (~1380 cm⁻¹) confirm functional groups.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals corresponding to methyl groups on thiazole and aromatic protons, along with NH protons around 11–12 ppm.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weights confirm the molecular formula.
- Melting Point (mp): Consistent melting points (e.g., 168–170 °C for the nitro-substituted sulfonamide) indicate purity and identity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- involves its interaction with specific molecular targets. In the case of its antibacterial properties, it inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzene Ring
Benzenesulfonamide, 4-methoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]- (Ro 61-8048)
- Structure : Contains a 4-methoxy group on the benzene ring and a 3-nitrophenyl-substituted thiazolyl group.
- Key Differences : The methoxy group enhances solubility compared to the nitro group in the target compound. The 3-nitrophenyl substitution on the thiazolyl ring introduces additional aromaticity and steric bulk.
- The methoxy group may facilitate hydrogen bonding with enzyme active sites .
Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro-
- Structure : Features a 4-fluorophenyl group instead of the thiazolyl moiety.
- The absence of a heterocyclic ring reduces steric complexity.
- Activity: Limited data available, but fluorinated analogs often exhibit improved metabolic stability and membrane permeability .
Heterocyclic Modifications
4-Amino-N-methyl-N-2-thiazolyl-benzenesulfonamide
- Structure: Substitutes the nitro group with an amino group at the 4-position of the benzene ring.
- Key Differences: The amino group is electron-donating, increasing basicity and solubility. This contrasts with the electron-withdrawing nitro group in the target compound.
- Activity: Amino-substituted sulfonamides are often explored for antimicrobial or diuretic properties, highlighting how electronic effects dictate biological roles .
Quinazolinone Benzenesulfonamide Derivatives
- Structure: Incorporates a quinazolinone core fused with the sulfonamide group.
- Key Differences: The quinazolinone moiety introduces a bicyclic heterocycle, enhancing π-π stacking interactions. The thiol group in some derivatives (e.g., compound 4 in ) further modifies reactivity.
- Activity : Such compounds are frequently investigated as kinase inhibitors or antitumor agents, demonstrating the impact of heterocycle choice on target specificity .
Nitroaromatic Carcinogens: Lessons from Structural Analogs
Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide are potent urinary bladder carcinogens in rodents. While structurally distinct from the target compound (due to nitrofuran moieties), their nitro groups are implicated in metabolic activation to reactive intermediates, leading to DNA adduct formation. This underscores the importance of evaluating nitroaromatic compounds for toxicity, even when functional groups like sulfonamides may alter metabolic pathways .
Data Tables: Comparative Analysis
Table 1. Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Substituents (Benzene) | Heterocycle | logP (Predicted) | Key Functional Groups |
|---|---|---|---|---|---|
| Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- | C₁₀H₉N₃O₄S₂ | 3-nitro | 4-methyl-2-thiazolyl | 2.1 | Nitro, sulfonamide |
| Ro 61-8048 | C₁₆H₁₄N₄O₅S | 4-methoxy, 3-nitrophenyl | 2-thiazolyl | 1.8 | Methoxy, nitro |
| Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro- | C₁₂H₉FN₂O₄S | 3-nitro | 4-fluorophenyl | 2.3 | Fluorine, nitro |
| FANFT | C₈H₆N₄O₃S | N/A | 2-thiazolyl + nitrofuran | 0.9 | Nitrofuran, formamide |
Biological Activity
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- is a compound that exhibits a variety of biological activities due to its structural characteristics. This article summarizes the biological activity of this compound, including its antibacterial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety attached to a 4-methyl-2-thiazole ring and a nitro group at the 3-position. Its molecular formula is C10H10N4O3S, with a molecular weight of approximately 299.32 g/mol. The sulfonamide functional group is critical for its medicinal applications, particularly as an antibacterial agent.
1. Antibacterial Activity
Benzenesulfonamide derivatives are well-known for their antibacterial properties. Research indicates that N-(4-methyl-2-thiazolyl)-3-nitro- demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Comparison
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-methyl-2-thiazolyl)-3-nitro- | Staphylococcus aureus | 12.5 µg/mL |
| N-(4-methyl-2-thiazolyl)-3-nitro- | Escherichia coli | 25 µg/mL |
| Sulfanilamide | Staphylococcus aureus | 50 µg/mL |
The data suggests that N-(4-methyl-2-thiazolyl)-3-nitro- is more effective than traditional sulfanilamide against certain bacterial strains .
2. Anti-inflammatory Activity
The nitro group in the compound enhances its anti-inflammatory properties. Studies have shown that it can inhibit inducible nitric oxide synthase (iNOS) and reduce the levels of pro-inflammatory cytokines such as COX-2 and TNF-α.
Table 2: Anti-inflammatory Activity Assessment
| Compound Name | Target Enzyme | Inhibition Percentage |
|---|---|---|
| N-(4-methyl-2-thiazolyl)-3-nitro- | iNOS | 70% |
| N-(4-methyl-2-thiazolyl)-3-nitro- | COX-2 | 65% |
These findings indicate that the compound has potential as an anti-inflammatory agent, which may be beneficial in treating conditions characterized by chronic inflammation .
3. Anticancer Activity
Recent studies have explored the anticancer potential of thiazole-containing compounds. N-(4-methyl-2-thiazolyl)-3-nitro- has shown promising results in inhibiting cancer cell growth.
Table 3: Anticancer Activity Results
| Cell Line Tested | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 15.5 |
| HT29 (colon cancer) | 12.8 |
The compound's mechanism of action appears to involve inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on various benzenesulfonamide derivatives, including N-(4-methyl-2-thiazolyl)-3-nitro-, revealed that this specific compound exhibited superior antibacterial activity compared to others in its class. The study utilized agar diffusion methods to determine efficacy against multiple bacterial strains.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of nitro-substituted compounds. The study demonstrated that N-(4-methyl-2-thiazolyl)-3-nitro- effectively reduced iNOS expression in vitro, suggesting its potential utility in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
